N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE -

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

Catalog Number: EVT-4686973
CAS Number:
Molecular Formula: C14H18N4O4S
Molecular Weight: 338.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound, also known as 7w, is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits an IC50 value of 1.8 nM against GlyT1 and demonstrates good plasma exposure and brain penetration in rats. []
  • Relevance: Both 7w and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide share a 1-ethyl-1H-pyrazol-4-yl moiety. This structural similarity suggests potential exploration for similar biological activities. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: Designated as compound 7n, this molecule acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It possesses a high central nervous system multiparameter optimization (CNS MPO) score and exhibits favorable pharmacokinetics. []
  • Relevance: While structurally distinct, compound 7n serves as a back-up compound to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w), which shares the 1-ethyl-1H-pyrazol-4-yl moiety with N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide. This connection highlights the exploration of diverse chemical scaffolds for GlyT1 inhibition, suggesting potential avenues for modifying N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide for this target. []

N-(5-Methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-phenylureas

  • Compound Description: This series of compounds acts as mixed cholecystokinin (CCK) -A/CCK-B ligands. They were developed in a search for novel CCK ligands, with compound 5e showing particularly promising activity. []
  • Relevance: Both this class of compounds and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide contain a substituted pyrazole ring, specifically a 5-methyl-1H-pyrazol group. This shared feature suggests the importance of this motif in interacting with biological targets and might indicate potential applications for N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide in CCK modulation. []

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: This series of compounds exhibits central nervous system (CNS) depressant activity, with potential as anticonvulsants and antipsychotics. Various derivatives display a range of potencies and selectivities, highlighting the impact of structural modifications. []
  • Relevance: Similar to N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide, this class of molecules possesses a substituted pyrazole ring core. While the specific substitutions differ, the shared core structure underscores the potential of pyrazole-containing compounds for modulating CNS activity. []

Properties

Product Name

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide

Molecular Formula

C14H18N4O4S

Molecular Weight

338.38 g/mol

InChI

InChI=1S/C14H18N4O4S/c1-4-17-11(2)12(9-15-17)10-16(3)23(21,22)14-7-5-13(6-8-14)18(19)20/h5-9H,4,10H2,1-3H3

InChI Key

QWSRZRMPYFUYFZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.